molecular formula C14H10ClN3O B12916254 N-(4-chlorophenyl)-5-phenyl-1,3,4-oxadiazol-2-amine CAS No. 917912-30-2

N-(4-chlorophenyl)-5-phenyl-1,3,4-oxadiazol-2-amine

Cat. No.: B12916254
CAS No.: 917912-30-2
M. Wt: 271.70 g/mol
InChI Key: DTWDPVINLCRRSX-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-5-phenyl-1,3,4-oxadiazol-2-amine is a heterocyclic compound that belongs to the class of oxadiazoles. This compound is characterized by the presence of a 1,3,4-oxadiazole ring, which is a five-membered ring containing three heteroatoms: two nitrogen atoms and one oxygen atom. The compound also features a phenyl group and a 4-chlorophenyl group attached to the oxadiazole ring. This structure imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-5-phenyl-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of 4-chlorobenzohydrazide with benzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate acyl hydrazide, which then cyclizes to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-5-phenyl-1,3,4-oxadiazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amine or hydroxyl derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl or chlorophenyl rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, while reduction may produce amines or alcohols. Substitution reactions can lead to a wide variety of substituted derivatives with different functional groups.

Scientific Research Applications

N-(4-chlorophenyl)-5-phenyl-1,3,4-oxadiazol-2-amine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

    Biology: The compound exhibits antimicrobial and antiviral activities, making it a potential candidate for the development of new antibiotics and antiviral drugs.

    Medicine: Research has shown that the compound has potential anticancer properties. It can inhibit the growth of certain cancer cell lines, making it a subject of interest in oncology research.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-5-phenyl-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes involved in cell wall synthesis. Similarly, its anticancer activity may be due to the inhibition of key signaling pathways that regulate cell proliferation and survival.

Comparison with Similar Compounds

N-(4-chlorophenyl)-5-phenyl-1,3,4-oxadiazol-2-amine can be compared with other similar compounds, such as:

    5-(4-chlorophenyl)-1,3,4-thiadiazole-2-amine: This compound has a thiadiazole ring instead of an oxadiazole ring. It exhibits similar biological activities but may have different potency and selectivity.

    N-(4-chlorophenyl)-5-phenyl-1,3,4-thiadiazole-2-sulfonamide: This compound contains a sulfonamide group, which can enhance its solubility and bioavailability. It also shows antiviral and antimicrobial activities.

    N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-carboxamides: These compounds have a carboxamide group, which can modulate their biological activity and pharmacokinetic properties.

The uniqueness of this compound lies in its specific combination of functional groups and its ability to interact with multiple biological targets, making it a versatile compound for various scientific research applications.

Properties

CAS No.

917912-30-2

Molecular Formula

C14H10ClN3O

Molecular Weight

271.70 g/mol

IUPAC Name

N-(4-chlorophenyl)-5-phenyl-1,3,4-oxadiazol-2-amine

InChI

InChI=1S/C14H10ClN3O/c15-11-6-8-12(9-7-11)16-14-18-17-13(19-14)10-4-2-1-3-5-10/h1-9H,(H,16,18)

InChI Key

DTWDPVINLCRRSX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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